molecular formula C20H20N2O2 B11171764 N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11171764
M. Wt: 320.4 g/mol
InChI Key: XHCISKIENCTPMA-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, a methyl group, and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl iodide and a strong base.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, ethyl iodide, methyl iodide, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced oxazole derivatives with modified functional groups.

    Substitution: Substituted oxazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-ethyl-N-methyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-benzyl-N-ethyl-3-phenyl-1,2-oxazole-4-carboxamide

Uniqueness

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both benzyl and ethyl groups, along with the oxazole ring, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-3-22(14-16-10-6-4-7-11-16)20(23)18-15(2)24-21-19(18)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3

InChI Key

XHCISKIENCTPMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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